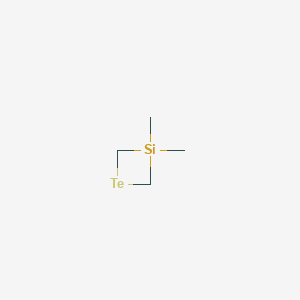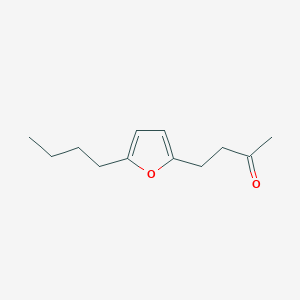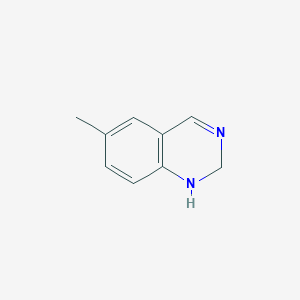
3,3-Dimethyl-1,3-tellurasiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,3-tellurasiletane is an organotellurium compound characterized by the presence of tellurium and silicon atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-tellurasiletane typically involves the reaction of tellurium-containing precursors with silicon-based reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and acetylene as starting materials, with a transition metal salt as a catalyst. The reaction is carried out in the presence of an acid, followed by distillation to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness, ensuring minimal environmental impact and high product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1,3-tellurasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: It can participate in substitution reactions where tellurium or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1,3-tellurasiletane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotellurium compounds.
Biology: Its unique properties make it a candidate for studying biological interactions involving tellurium.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism by which 3,3-Dimethyl-1,3-tellurasiletane exerts its effects involves interactions at the molecular level. The tellurium atom can form bonds with various substrates, influencing the reactivity and stability of the compound. These interactions often involve changes in the electronic structure of the molecule, which can affect its chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-1-butene
- 3,3-Dimethyl-1-butyne
- 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-1,3-tellurasiletane is unique due to the presence of both tellurium and silicon atoms. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
918905-20-1 |
|---|---|
Fórmula molecular |
C4H10SiTe |
Peso molecular |
213.8 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,3-tellurasiletane |
InChI |
InChI=1S/C4H10SiTe/c1-5(2)3-6-4-5/h3-4H2,1-2H3 |
Clave InChI |
BPQWCGSUHJJKRF-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C[Te]C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
![6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12614220.png)
![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B12614240.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)

![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)



![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)
